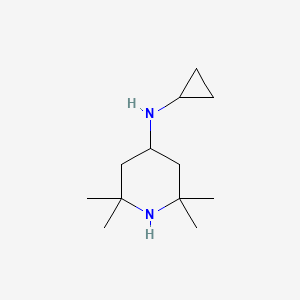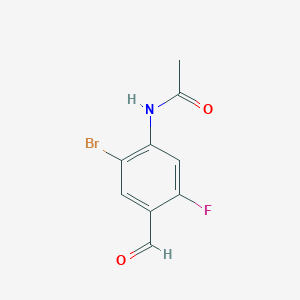![molecular formula C20H24N10 B12271142 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271142.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a triazolopyrimidine ring, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (1-Phenyl-1H-pyrazol-4-yl)methanol
- (1-Isopropyl-1H-pyrazol-4-yl)methanol
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is unique due to its multi-ring structure, which imparts specific chemical and biological properties. The presence of the pyrazole, triazolopyrimidine, and piperazine rings allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C20H24N10 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
7-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N10/c1-13-10-19(30-20(23-13)21-12-22-30)28-7-5-27(6-8-28)17-11-18(25-16(4)24-17)29-15(3)9-14(2)26-29/h9-12H,5-8H2,1-4H3 |
Clé InChI |
YGOVBUPNORVFBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC5=NC=NN45)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271065.png)
![7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12271066.png)
![[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12271070.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
![7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12271075.png)

![4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271078.png)
![3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12271097.png)
![2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12271108.png)
![N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12271115.png)
![2-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12271119.png)
![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole](/img/structure/B12271120.png)
![5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12271121.png)
